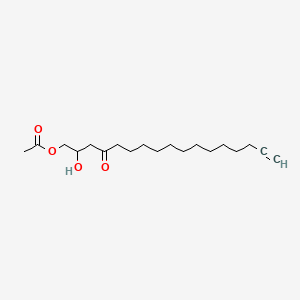

1-Acetoxy-2-hydroxy-16-heptadecyn-4-one

Description

Properties

IUPAC Name |

(2-hydroxy-4-oxoheptadec-16-ynyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h1,19,22H,4-16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHSVQVECJXVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CC(=O)CCCCCCCCCCCC#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263196 | |

| Record name | 1-(Acetyloxy)-2-hydroxy-16-heptadecyn-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24607-10-1 | |

| Record name | 1-(Acetyloxy)-2-hydroxy-16-heptadecyn-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24607-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avocadynone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024607101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Acetyloxy)-2-hydroxy-16-heptadecyn-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVOCADYNONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74D1OHC38H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

47 °C | |

| Record name | 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biosynthesis Research of 1 Acetoxy 2 Hydroxy 16 Heptadecyn 4 One

Isolation and Characterization from Biological Sources

The presence of 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one in the biosphere is not widely documented, and its isolation from many natural sources has not been definitively established in the scientific literature. The following sections explore the current state of knowledge regarding its identification in specific biological contexts.

Identification in Plant Metabolomes (e.g., Portulaca oleracea)

Portulaca oleracea L., commonly known as purslane, is recognized for its rich phytochemical profile, which includes flavonoids, alkaloids, terpenoids, and a notable concentration of omega-3 fatty acids. nih.govnih.gov Various studies have been conducted to characterize the diverse array of bioactive compounds within this plant. nih.govcetjournal.it However, based on available scientific literature, the specific compound this compound has not been reported as a constituent of the Portulaca oleracea metabolome. While the plant is a source of numerous fatty acids and their derivatives, the presence of this particular C17 polyacetylene has not been identified.

Occurrence within Microbial Systems and Environments (e.g., Soil Metabolomics in Arsenic Transformation Studies)

Microbial communities in soil play a crucial role in the biogeochemical cycling of elements, including the transformation of arsenic. These complex microbial activities involve a variety of metabolic processes and the production of a wide range of secondary metabolites. nih.govmonobasinresearch.org Microorganisms have developed mechanisms to metabolize both inorganic and organic forms of arsenic, contributing to a robust biogeochemical cycle. monobasinresearch.org While the metabolic capabilities of these microbial communities are vast, there is currently no direct evidence in the reviewed literature to suggest the presence or involvement of this compound in microbial arsenic transformation processes. Soil metabolomic studies in these environments have not yet identified this specific polyacetylene.

Presence in Algal Species (e.g., Chlorella vulgaris)

Chlorella vulgaris is a species of green microalgae known for its nutritional value and as a source of various bioactive compounds, including polyphenols, carotenoids, and fatty acids. nih.gov While research has explored the metabolic potential of Chlorella vulgaris, particularly in biorefinery contexts, the identification of this compound has not been reported. Studies on polyacetylenes in algae have noted their phototoxic effects, but specific investigations into the metabolome of Chlorella vulgaris have not confirmed the presence of this compound. researchgate.net

Putative Biosynthetic Pathways and Precursor Studies

While the direct biosynthetic pathway for this compound has not been explicitly elucidated, its structure as a C17 polyacetylene suggests a route analogous to other well-studied compounds of this class, such as falcarinol. aau.dknih.gov Polyacetylenes in plants are generally understood to be derived from unsaturated fatty acids through a series of enzymatic modifications. mdpi.com

The biosynthesis is believed to originate from C18 fatty acids, primarily oleic acid. aau.dkmdpi.com The pathway involves a sequence of desaturation and chain-shortening steps to produce the characteristic C17 backbone. Further modifications, such as hydroxylation and acetylation, would then lead to the final structure of this compound. The study of falcarin-type polyacetylenes in plants like carrots serves as a model for understanding the biosynthesis of these compounds. usda.govdntb.gov.ua

Below is a data table outlining the putative steps in the biosynthesis of a C17 polyacetylene like this compound, based on established pathways for similar molecules.

| Step | Precursor | Key Transformation | Intermediate/Product | Enzyme Class (Putative) |

| 1 | Oleic Acid (C18) | Desaturation | Linoleic Acid (C18) | Fatty Acid Desaturase |

| 2 | Linoleic Acid (C18) | Acetylenation | Crepenynic Acid (C18) | Acetylenase |

| 3 | Crepenynic Acid (C18) | Further Desaturation | C18 Polyacetylene Precursors | Desaturase |

| 4 | C18 Polyacetylene | β-oxidation / Chain Shortening | C17 Polyacetylene Backbone | β-oxidation enzymes |

| 5 | C17 Polyacetylene Backbone | Hydroxylation | Hydroxylated C17 Polyacetylene | Hydroxylase |

| 6 | Hydroxylated C17 Polyacetylene | Acetylation | This compound | Acetyltransferase |

Advanced Analytical Methodologies for 1 Acetoxy 2 Hydroxy 16 Heptadecyn 4 One Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches

Liquid chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like 1-acetoxy-2-hydroxy-16-heptadecyn-4-one. This hybrid technique offers both high separation efficiency and sensitive, specific detection.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Metabolomic Profiling

Metabolomic studies of natural products, such as avocado, where this compound is present, frequently employ Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). mdpi.comresearchgate.net UPLC, with its use of sub-2 µm particle columns, provides higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. When coupled with high-resolution mass spectrometry (HRMS) analyzers like Time-of-Flight (TOF) or Orbitrap, it allows for the comprehensive profiling of lipids in complex matrices. mdpi.comnih.gov

In a typical UPLC-MS workflow for the analysis of avocado lipids, a reversed-phase C18 column is commonly used with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve ionization. mdpi.com This setup can separate a wide range of lipids based on their polarity. The eluting compounds are then ionized, typically using electrospray ionization (ESI), and their accurate masses are measured by the mass spectrometer. In comprehensive lipidomic studies of avocado oil, UPLC-TOF-MS/MS has been used to identify over 100 distinct lipid species, including various classes of glycerides and phospholipids. mdpi.com

Table 1: Representative UPLC-MS parameters for the analysis of lipids in avocado extracts.

| Parameter | Condition |

|---|---|

| Chromatography System | UPLC |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid |

| Ionization Source | Electrospray Ionization (ESI), positive and negative modes |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

For the definitive identification and quantification of this compound, tandem mass spectrometry (LC-MS/MS) is indispensable. This technique involves the selection of a specific precursor ion (the molecular ion or a characteristic adduct of the target compound), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule.

While specific fragmentation data for this compound is not extensively published, the fragmentation of similar polyhydroxylated fatty alcohols would likely involve neutral losses of water and acetic acid from the precursor ion. researchgate.net The cleavage of carbon-carbon bonds adjacent to the hydroxyl and ketone groups would also produce characteristic fragment ions, allowing for the localization of these functional groups along the alkyl chain.

For quantification, LC-MS/MS is often operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This approach offers exceptional sensitivity and selectivity, enabling the detection of the target analyte at very low concentrations even in complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Volatile and Derivatized Analytes

Gas chromatography-mass spectrometry is a powerful tool for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like this compound, a derivatization step is necessary to increase their volatility and thermal stability. pubcompare.ai

Common derivatization procedures for compounds with hydroxyl groups, such as long-chain fatty alcohols, involve silylation, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. pubcompare.aisigmaaldrich.com This process reduces the polarity of the analyte, making it amenable to GC analysis.

Once derivatized, the compound is separated on a capillary GC column and subsequently analyzed by the mass spectrometer. The electron ionization (EI) mass spectra of the TMS derivatives of long-chain alcohols exhibit characteristic fragmentation patterns. These patterns often include ions resulting from alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and other specific fragmentations that can help in structure confirmation. nih.gov

Table 2: Typical GC-MS conditions for the analysis of derivatized fatty alcohols.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA or other silylating agents |

| GC Column | Capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Ion Trap |

Application of Advanced Data Processing and Chemometric Methods in Metabolomics Studies

The large and complex datasets generated by LC-MS and GC-MS-based metabolomic analyses require advanced data processing and statistical tools to extract meaningful biological information.

Multivariate Statistical Analysis (e.g., Principal Component Analysis, Orthogonal Projections to Latent Structures Discriminant Analysis)

Multivariate statistical analysis is frequently used in metabolomics to identify patterns and differences between sample groups. mdpi.com Principal Component Analysis (PCA) is an unsupervised method that reduces the dimensionality of the data while retaining most of the variance, allowing for the visualization of clustering or outliers among samples. mdpi.com

Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) is a supervised method that is particularly useful for identifying metabolites that are responsible for the differences between predefined sample groups. nih.govresearchgate.net In studies of avocado oil, for example, OPLS-DA has been successfully used to identify the lipid compounds that differentiate oils produced by different extraction methods. mdpi.comresearchgate.netnih.gov By examining the variable importance in projection (VIP) scores from the OPLS-DA model, researchers can pinpoint the specific lipids, which could include compounds like this compound, that contribute most significantly to the observed separation between groups. researchgate.net

Molecular Networking for Lipidomics Characterization

Molecular networking is a powerful bioinformatic approach for organizing and visualizing tandem mass spectrometry data. nih.govuq.edu.auresearchgate.net It groups molecules with similar fragmentation patterns into clusters, or "molecular families." This is particularly useful in the analysis of complex natural product extracts for the dereplication of known compounds and the identification of novel analogs. uq.edu.au

In the context of lipidomics, molecular networking can be used to map the chemical diversity of lipids in a sample. nih.gov While specific applications to this compound are not widely documented, this technique could be instrumental in identifying it and other related polyhydroxylated fatty alcohols within a complex mixture, by clustering them based on the shared structural motifs that lead to similar MS/MS fragmentation. nih.gov This approach can accelerate the discovery of new bioactive lipids and provide insights into their biosynthetic relationships.

Role of 1 Acetoxy 2 Hydroxy 16 Heptadecyn 4 One in Biological Systems and Disease Biomarker Research

Metabolomic Signatures in Pathological Conditions

Metabolomic profiling, which involves the comprehensive analysis of small molecules in a biological system, has identified 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one as a potential indicator of disease. Its presence and concentration can vary significantly between healthy individuals and those with certain pathologies, highlighting its potential utility in diagnostics and disease monitoring.

In the context of urogenital cancers, metabolomic studies have aimed to identify unique biochemical fingerprints for non-invasive diagnosis and to understand tumor biology.

A 2021 systematic review on metabolomics in bladder cancer research identified a closely related compound, 1-acetoxy-2-hydroxy-16-heptadecen-4-one, as a notable metabolite in urine samples of bladder cancer patients. nih.gov This finding suggests its potential as part of a biomarker panel for the disease. nih.gov

Conversely, while comprehensive metabolomic analyses of renal cell carcinoma (RCC) have been conducted to find potential biomarkers, the specific role or differential regulation of this compound has not been prominently featured in available research. nih.govnih.govmdpi.com Studies on RCC have revealed significant alterations in various metabolic pathways, including those related to amino acids, purines, and fatty acids, but a direct link to this specific compound is not yet established. nih.gov

Table 1: Presence of Related Metabolite in Urogenital Cancer Studies

| Cancer Type | Metabolite Identified | Sample Type | Finding |

|---|---|---|---|

| Bladder Cancer | 1-acetoxy-2-hydroxy-16-heptadecen-4-one | Urine | Identified as a potential biomarker. nih.gov |

| Renal Cell Carcinoma | Not explicitly mentioned in search results | - | General metabolic dysregulation noted, but specific role of this compound is not detailed. nih.govnih.gov |

Research into inflammatory conditions has also highlighted this compound as a significant metabolite. A 2018 comparative metabolomics study on human cervicitis identified this compound as one of the most important potential biomarkers for distinguishing between healthy individuals and patients with cervicitis. The study utilized liquid chromatography-tandem mass spectrometry to analyze plasma samples and employed Receiver Operating Characteristic (ROC) analysis to evaluate the diagnostic potential of various metabolites.

Table 2: Biomarker Potential in Human Cervicitis

| Metabolite | Condition | AUC Value | Significance |

|---|---|---|---|

| This compound | Human Cervicitis | >0.9 | Identified as a key potential biomarker. |

AUC (Area Under the Curve) values from ROC analysis indicate the diagnostic utility of a biomarker.

Functional Implications within Metabolic Pathways

The chemical structure of this compound places it within specific metabolic contexts, primarily related to lipid metabolism. Its detection in disease states points towards a dysregulation of these pathways.

This compound is classified as a long-chain fatty alcohol. hmdb.ca Compounds of this class are integral components of fatty acyls, which are a major category of lipids. Its biochemical taxonomy indicates involvement in fatty acid and lipid metabolism pathways. hmdb.ca The presence of a long aliphatic tail is characteristic of molecules involved in energy storage, membrane structure, and signaling. Therefore, altered levels of this compound in pathological states strongly suggest a disturbance in the normal processing and regulation of lipids.

While the direct interaction of this compound with amino acid and purine (B94841) metabolism is not well-documented, metabolomic studies of conditions where this compound is relevant often show concurrent dysregulation in these pathways. For instance, studies in renal cell carcinoma have noted changes in amino acid and purine metabolism as part of the disease's metabolic signature. nih.gov This suggests a complex, interconnected metabolic shift during disease progression, though the specific role of this compound in influencing or being influenced by amino acid and purine pathways remains an area for further investigation.

Mechanistic Insights into Biological Regulation and Stress Response

Detailed mechanistic insights into how this compound participates in biological regulation and cellular stress responses are currently limited in scientific literature. Its identification as a biomarker in cancer and inflammation implies it may be produced or cleared differently under conditions of cellular stress, such as oxidative stress or inflammatory signaling. However, the specific enzymes, receptors, or signaling cascades that it interacts with to exert a regulatory function have not been fully elucidated.

Role in Organ Preservation and Ischemia-Reperfusion Injury (e.g., Liver Metabolism)

This compound has been identified as a metabolite of interest in studies concerning liver metabolism during organ preservation and ischemia-reperfusion injury. nih.gov Research utilizing metabolomic profiling of bile from porcine models has provided insights into how the levels of this compound change under different preservation techniques and ischemic conditions, suggesting its potential as a biomarker for assessing organ quality prior to transplantation. nih.govnih.govresearchgate.net

In a key study, the biliary metabolome was analyzed in porcine livers subjected to different preservation methods: static cold storage (SCS) and normothermic ex vivo liver perfusion (NEVLP). nih.gov The study also compared organs from heart-beating donors (HBD), representing mild warm ischemia, with those from donors after circulatory death (DCD), which undergo moderate warm ischemia. nih.gov

The analysis revealed distinct changes in the abundance of this compound depending on the preservation method and the degree of ischemic stress. nih.gov When comparing NEVLP to the standard SCS method, the levels of this compound were observed to decrease in bile from both HBD and DCD livers. nih.gov Conversely, when comparing the effect of moderate ischemia (DCD) to mild ischemia (HBD) within the NEVLP preservation group, a statistically significant increase in the compound's concentration was noted. nih.gov This suggests that the metabolic pathways involving this compound are sensitive to both the preservation environment and the ischemic state of the liver. nih.gov

These findings highlight the compound's potential utility as a biomarker. Monitoring its levels could help evaluate liver metabolism and the impact of ischemic injury, thereby aiding in the assessment of graft viability. nih.govresearchgate.net

Interactive Data Table: Fold Change of this compound in Porcine Bile under Different Conditions

The table below summarizes the relative changes in the concentration of this compound under various experimental comparisons in a porcine liver preservation model. nih.gov A negative value indicates a decrease, while a positive value indicates an increase.

| Comparison Group | Description | Fold Change |

| NEVLP / SCS (HBD) | Normothermic Perfusion vs. Cold Storage (Mild Ischemia) | -1.18 |

| NEVLP / SCS (DCD) | Normothermic Perfusion vs. Cold Storage (Moderate Ischemia) | -1.37 |

| DCD / HBD (SCS) | Moderate Ischemia vs. Mild Ischemia (Cold Storage) | -1.09 |

| DCD / HBD (NEVLP) | Moderate Ischemia vs. Mild Ischemia (Normothermic Perfusion) | 2.08 |

| Post / Pre (DCD) | Post-transplant vs. Pre-transplant (Moderate Ischemia) | 1.04 |

| Post / Pre (HBD) | Post-transplant vs. Pre-transplant (Mild Ischemia) | -1.22 |

| Indicates a statistically significant change. |

Structure Activity Relationship Sar Studies and Analog Design

Investigating Structural Modulations and Their Biological Consequences

The long, odd-carbon aliphatic chain is a defining feature of avocado acetogenins (B1209576) and is believed to be critical for their ability to interact with cellular membranes and metabolic pathways. nih.gov The length and degree of unsaturation of this chain can influence the molecule's lipophilicity and, consequently, its absorption, distribution, and interaction with molecular targets.

A study on avocadyne (B107709), a related acetogenin (B2873293), has provided significant insights into the importance of specific structural features for its biological activity, particularly its ability to suppress mitochondrial fatty acid oxidation. nih.govrsc.org Key findings from this research can be extrapolated to hypothesize the SAR of 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one. The terminal alkyne group, for instance, is a critical feature for the anti-leukemia activity of avocadyne. nih.govrsc.org This suggests that the terminal triple bond in this compound is also likely essential for its cytotoxic effects.

In studies on other aliphatic acetogenins from avocado, it has been observed that combinations of different acetogenins can lead to synergistic effects in inhibiting cancer cell proliferation by targeting key signaling pathways. nih.gov This suggests that the interplay of different functional groups within a single molecule, such as this compound, is likely fine-tuned to achieve its biological effect.

To illustrate the impact of structural modifications on the biological activity of a closely related avocado acetogenin, the following interactive data table summarizes key findings from SAR studies on avocadyne.

| Structural Feature | Modification | Impact on Biological Activity (Anti-leukemia) | Reference |

| Terminal Unsaturation | Alkyne (Avocadyne) | Active | nih.govrsc.org |

| Alkene (Avocadene) | Different bioactivity (antimicrobial) | nih.gov | |

| Stereochemistry | (2R, 4R) | Active | nih.gov |

| Other stereoisomers | Inactive | nih.gov | |

| Primary Alcohol | Unmodified (Avocadyne) | Active | nih.gov |

| Acetylated | Inactive | nih.gov | |

| Carbon Chain | Odd number (C17) | Important for metabolism | nih.gov |

This table is based on data from studies on avocadyne, a closely related compound, to infer the potential SAR of this compound.

Computational Chemistry and Molecular Modeling Approaches for SAR Analysis

In the absence of extensive empirical data, computational chemistry and molecular modeling serve as powerful tools to predict and rationalize the SAR of natural products like this compound. nih.govnih.gov These in silico methods can provide valuable insights into the three-dimensional arrangement of the molecule and its interactions with biological macromolecules, thereby guiding the design of new analogs with improved activity.

One of the primary computational techniques that could be applied is molecular docking . This method predicts the preferred orientation of a molecule when bound to a specific target protein. For instance, given that related avocado acetogenins have been shown to inhibit enzymes involved in fatty acid oxidation, such as very long-chain acyl-CoA dehydrogenase (VLCAD), molecular docking could be used to model the binding of this compound to the active site of this enzyme. nih.govencyclopedia.pub Such studies could reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the functional groups of the acetogenin and the amino acid residues of the protein. This would help to explain the importance of the hydroxyl, acetoxy, and ketone groups, as well as the terminal alkyne.

Another powerful computational approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govencyclopedia.pub QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. To perform a QSAR study on this compound, a set of analogs with systematic variations in their structure would need to be synthesized and their biological activities evaluated. Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each analog. Statistical methods could then be used to build a model that correlates these descriptors with the observed activity. Such a model could be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates.

Pharmacophore modeling is another computational technique that could be employed. nih.govencyclopedia.pub A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. By aligning the structures of several active acetogenins, a common pharmacophore model could be generated. This model would highlight the essential spatial arrangement of key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and the terminal alkyne. This information would be invaluable for designing novel compounds that retain these critical features.

While specific computational studies on this compound are not yet available in the literature, the application of these well-established methods holds great promise for accelerating the discovery and development of new anticancer agents based on this natural product scaffold.

Synthetic Strategies and Derivatization Approaches for 1 Acetoxy 2 Hydroxy 16 Heptadecyn 4 One

Total Synthesis of the Compound and its Stereoisomers

The total synthesis of 1-acetoxy-2-hydroxy-16-heptadecyn-4-one, a member of the avocadyne (B107709) family of natural products, is a significant challenge due to the presence of two stereocenters. The absolute configuration of these chiral centers is crucial for the compound's biological activity. While a direct total synthesis of this compound is not extensively detailed in the literature, a highly analogous and informative pathway has been established for its immediate precursor, avocadyne (16-heptadecyn-1,2,4-triol). This synthesis provides a clear blueprint for accessing the target molecule.

A notable de novo asymmetric synthesis of all possible stereoisomers of avocadyne has been accomplished, starting from simple achiral materials. This stereodivergent approach allows for the controlled formation of each stereoisomer, which is critical for structure-activity relationship studies. The key steps in this synthesis are outlined below:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Noyori Asymmetric Reduction | (S)- or (R)-BINAP, RuCl2, H2 | Establishes the first stereocenter with high enantioselectivity. |

| 2 | Diastereoselective Reduction | Chelation-controlled or directed reduction | Sets the second stereocenter, controlling the relative stereochemistry (syn or anti). |

| 3 | Ester Reduction | Lithium aluminium hydride (LiAlH4) or similar reducing agents | Reduces an ester to a primary alcohol. |

| 4 | Acetylation | Acetic anhydride, pyridine | Introduces the acetoxy group at the C-1 position. |

| 5 | Oxidation | Mild oxidizing agent (e.g., PCC or Dess-Martin periodinane) | Selectively oxidizes the C-4 hydroxyl group to a ketone. |

This synthetic strategy offers a versatile platform for producing not only the naturally occurring stereoisomer but also its non-natural counterparts, enabling a thorough investigation of the stereochemical requirements for its biological activity.

Chemical Modification and Derivatization for Analytical and Biological Studies

The chemical modification of this compound and its analogs is a critical aspect of understanding its biological function and for developing analytical methods for its detection and quantification.

Derivatization for Biological Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For avocadyne and its derivatives, these studies have revealed critical structural features necessary for their bioactivity. A key finding is that the modification of the primary alcohol at the C-1 position has a profound impact on its biological effects. Specifically, the addition of an acetoxy group to avocadyne's primary alcohol has been shown to result in a complete attenuation of its anti-leukemia activity. nih.gov This highlights the importance of the free hydroxyl group at this position for its therapeutic potential.

To further probe the biological activity and identify the cellular targets of this compound, various derivatization strategies can be employed to create chemical probes. These probes often incorporate reporter molecules such as fluorescent tags or biotin (B1667282).

Fluorescent Labeling: The terminal alkyne group of this compound provides a convenient handle for the attachment of fluorescent dyes via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). An azide-modified fluorophore can be readily coupled to the alkyne, allowing for the visualization of the molecule's subcellular localization and trafficking within cells using fluorescence microscopy.

Biotinylation: Similarly, the terminal alkyne can be used to attach a biotin tag. Biotin's high affinity for streptavidin can be exploited for affinity purification of the molecule's binding partners from cell lysates. This approach is invaluable for target identification and elucidation of the mechanism of action. The hydroxyl groups at C-2 also offer potential sites for the introduction of a biotinylated linker, although this would require selective protection and deprotection steps.

Derivatization for Analytical Studies

For the analysis of this compound in complex biological matrices, chemical derivatization is often necessary to enhance its detection by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The presence of a ketone at the C-4 position and a secondary alcohol at the C-2 position offers several possibilities for derivatization:

| Functional Group | Derivatization Reaction | Derivatizing Agent | Purpose |

| Carbonyl (Ketone) | Hydrazone formation | 2,4-Dinitrophenylhydrazine (DNPH) | Introduces a chromophore for UV detection in HPLC. |

| Carbonyl (Ketone) | Oxime formation | Hydroxylamine or its derivatives | Improves chromatographic properties and allows for further modification. |

| Hydroxyl | Esterification | Benzoyl chloride or other acyl chlorides | Enhances detectability by introducing a UV-active group. |

| Hydroxyl | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility for gas chromatography-mass spectrometry (GC-MS) analysis. |

| 1,2-Diol | Boronate ester formation | Phenylboronic acid derivatives | Selective derivatization of the 1,2-diol moiety for specific detection. |

These derivatization strategies improve the chromatographic behavior, increase the sensitivity of detection, and facilitate the structural elucidation of this compound and its metabolites.

Theoretical and Computational Investigations of 1 Acetoxy 2 Hydroxy 16 Heptadecyn 4 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

There is no available research detailing the quantum chemical calculations of the electronic structure and reactivity of 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one. Such studies would typically involve methods like Density Functional Theory (DFT) to determine molecular orbital energies (such as HOMO and LUMO), electron density distribution, and electrostatic potential maps. This information is crucial for predicting the molecule's reactivity, stability, and potential interaction sites. However, no such data has been reported for this specific compound.

Molecular Dynamics Simulations in Biological Environments

Similarly, there is a lack of published research on molecular dynamics (MD) simulations of this compound in biological environments. MD simulations are powerful tools for understanding the dynamic behavior of molecules within complex biological systems, such as cell membranes or in the presence of proteins. These simulations could provide insights into the compound's conformational flexibility, its interactions with biological macromolecules, and its potential mechanisms of action at a molecular level. The absence of such studies means that the behavior of this compound in a biological context remains computationally unexplored.

Future Directions and Emerging Research Avenues for 1 Acetoxy 2 Hydroxy 16 Heptadecyn 4 One

Integration with Multi-Omics Data for Systems Biology Understanding

A significant future direction for understanding the biological role of 1-acetoxy-2-hydroxy-16-heptadecyn-4-one lies in its integration with multi-omics data. Systems biology, through the comprehensive analysis of genomics, transcriptomics, proteomics, and metabolomics, can elucidate the compound's mechanism of action within a broader biological context.

Comprehensive metabolomic and lipidomic studies on different avocado ecotypes have already demonstrated the feasibility of using mass spectrometry-based approaches to differentiate metabolite profiles, including those of various fatty acids and lipids. mdpi.com Future research could apply similar methodologies to specifically trace the metabolic fate and influence of this compound. By treating cell lines or model organisms with this compound and subsequently performing multi-omics analysis, researchers could identify alterations in gene expression, protein levels, and metabolic pathways. This approach would move beyond a single-target focus to reveal the network-level effects of the compound, potentially uncovering novel biological functions and pathways influenced by this avocado-derived lipid.

Table 1: Potential Multi-Omics Approaches for this compound Research

| Omics Discipline | Potential Application to this compound Research | Expected Outcomes |

| Genomics | Identification of genetic variations influencing cellular response to the compound. | Discovery of biomarkers for sensitivity or resistance. |

| Transcriptomics | Analysis of changes in gene expression in response to treatment. | Understanding of regulated cellular pathways. |

| Proteomics | Quantification of protein expression and post-translational modifications. | Identification of direct protein targets and downstream effectors. |

| Metabolomics | Profiling of endogenous metabolite changes following exposure. | Elucidation of metabolic pathways modulated by the compound. |

Exploration of Novel Biological Functions and Therapeutic Targets

The known biological activities of structurally related compounds from avocado suggest promising avenues for exploring the therapeutic potential of this compound. For instance, avocatin B, a mixture of polyhydroxylated fatty alcohols from avocado, has demonstrated selective cytotoxicity against acute myeloid leukemia stem cells by inhibiting fatty acid oxidation. researchgate.net Another avocado toxin, persin, has been shown to act as a microtubule-stabilizing agent, inducing cell cycle arrest in cancer cells. nih.gov

These findings strongly suggest that this compound should be investigated for similar and novel biological activities. Initial studies could focus on its potential as an anticancer agent, exploring its effects on cell proliferation, apoptosis, and cell cycle progression in various cancer cell lines. Furthermore, given the role of avocatin B in improving insulin (B600854) sensitivity, the potential of this compound in metabolic diseases is another critical area for future research. sci.newsjebms.org Identifying the specific molecular targets of this compound will be crucial for understanding its mechanism of action and for the development of more potent and selective derivatives.

Advancements in Analytical Platforms for High-Throughput Screening

To accelerate the discovery of the biological functions of this compound, the development and application of advanced analytical platforms for high-throughput screening (HTS) are essential. ctppc.org HTS allows for the rapid testing of large numbers of compounds against specific biological targets. ctppc.org While HTS has been broadly applied in drug discovery, its application to specific avocado-derived lipids is an emerging area.

Future research should focus on developing cell-based and biochemical assays suitable for HTS to screen this compound and a library of its synthetic analogs against a wide range of biological targets. For example, reporter gene assays could be used to screen for effects on specific signaling pathways, while enzymatic assays could identify direct inhibition or activation of key enzymes. The use of advanced analytical techniques such as high-content imaging in conjunction with HTS would allow for the simultaneous assessment of multiple cellular parameters, providing a more comprehensive picture of the compound's bioactivity.

Challenges and Opportunities in Translational Research

The translation of a natural product like this compound from a laboratory finding to a clinical application presents both challenges and opportunities. A major challenge for natural products is ensuring a consistent and sustainable supply. The concentration of this compound can vary between avocado cultivars and is influenced by ripeness and growing conditions. tinkoffjournal.ru Therefore, the development of efficient synthetic routes for this compound will be critical for its future development.

Despite these challenges, the unique chemical structure of this compound offers significant opportunities. Natural products often possess novel mechanisms of action compared to existing drugs, which can be advantageous in overcoming drug resistance. The potential for this compound to target metabolic pathways in cancer and other diseases, as suggested by studies on related avocado lipids, represents a promising area for the development of new therapeutic strategies. Addressing regulatory aspects and demonstrating a favorable safety profile through preclinical studies will be essential steps in the translational pathway for this compound. mdpi.com

Q & A

Q. How can researchers confirm the molecular structure of 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one?

- Methodological Answer : Use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to identify functional groups (e.g., acetoxy, hydroxyl) and carbon chain geometry.

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns to validate the alkyne moiety.

- Infrared Spectroscopy (IR) : Detect characteristic absorption bands for hydroxyl (-OH, ~3200–3600 cm), acetyl (C=O, ~1700–1750 cm), and alkyne (C≡C, ~2100–2260 cm) groups.

Cross-reference data with published spectral libraries or synthetic analogs for validation .

Q. What purification methods are recommended for isolating this compound from complex mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar hydroxyl and acetoxy groups from nonpolar contaminants.

- Recrystallization : Optimize solvent polarity (e.g., dichloromethane/methanol) to isolate crystalline forms.

- HPLC : Employ reverse-phase HPLC for high-purity isolation, particularly if studying biological activity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

- Methodological Answer :

- Design of Experiments (DOE) : Apply fractional factorial design to test variables (e.g., temperature, catalyst loading, reaction time).

- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time.

- Protection/Deprotection Strategies : Temporarily protect the hydroxyl group during alkyne formation to prevent undesired oxidation or esterification .

Q. How should researchers assess the stability of this compound under varying environmental conditions (e.g., pH, temperature, light)?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to controlled stressors (e.g., 40°C/75% RH for thermal stability, UV light for photodegradation).

- Analytical Tracking : Monitor degradation products via LC-MS and quantify using validated calibration curves.

- Computational Modeling : Predict degradation pathways using software like Gaussian or COSMOtherm to identify vulnerable functional groups .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

- Methodological Answer :

- Meta-Analysis : Compare experimental conditions across studies (e.g., cell lines, solvent systems, purity thresholds).

- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., OECD guidelines) to ensure reproducibility.

- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±5% HPLC accuracy) and biological variability (e.g., n ≥ 3 replicates) .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

- Methodological Answer :

- Biotic/Abiotic Transformation Studies : Incubate the compound in soil/water microcosms and analyze metabolites via GC-MS or -labeling.

- Adsorption Experiments : Measure partitioning coefficients (e.g., ) using batch equilibrium methods to assess soil binding.

- Computational QSAR Models : Predict biodegradation pathways using EPI Suite or TEST software .

Q. How can researchers design in vivo studies to evaluate the metabolic pathways of this compound?

- Methodological Answer :

- Randomized Block Design : Assign test organisms (e.g., rodents) to treatment/control groups with stratification by weight/age.

- Tracer Techniques : Administer -labeled compound and track isotopic enrichment in urine/plasma via NMR or LC-MS.

- Tissue Distribution Analysis : Use autoradiography or MALDI imaging to localize metabolites in organs .

Q. What advanced analytical methods are recommended for detecting trace metabolites of this compound in biological matrices?

- Methodological Answer :

- LC-HRMS/MS : Achieve ppb-level sensitivity with Orbitrap or Q-TOF systems.

- Derivatization : Enhance detectability of hydroxyl groups using silylation (e.g., BSTFA) or acetylation.

- Data-Independent Acquisition (DIA) : Use SWATH-MS for untargeted metabolomics to capture low-abundance metabolites .

Q. What strategies can be used to elucidate the role of this compound in natural product biosynthesis?

- Methodological Answer :

- Isotopic Labeling : Feed -acetate to precursor organisms (e.g., avocado cells) and trace incorporation via NMR.

- Gene Knockout Studies : Use CRISPR-Cas9 to silence candidate biosynthetic genes and monitor compound production.

- Comparative Metabolomics : Analyze extracts from wild-type vs. mutant strains via UPLC-Q-Exactive .

Q. How should researchers handle air-sensitive reactions involving this compound?

- Methodological Answer :

- Schlenk Line Techniques : Conduct reactions under inert argon/nitrogen atmospheres to prevent oxidation of the alkyne moiety.

- Glovebox Synthesis : Use moisture-/oxygen-free environments for sensitive steps (e.g., Grignard additions).

- In-Situ Monitoring : Deploy Raman probes to detect oxygen ingress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.